[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
Description
Properties
IUPAC Name |
4-(4-tert-butylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXRLZJEZGKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066535 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19812-92-1 | |
| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is widely used in the polymer industry, suggesting that its targets could be related to polymer structures or processes.
Mode of Action
4-(4-t-Butylphenyl)phenol is monofunctional, meaning it has one functional group that can participate in reactions. In polymer science terms, it acts as a chain stopper or endcapper, used to control molecular weight by limiting chain growth. It has an OH group and may react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry.
Biochemical Pathways
Its role in the production of epoxy resins and curing agents, as well as in polycarbonate resins, suggests that it may influence the biochemical pathways related to these processes.
Pharmacokinetics
Its solubility in basic water suggests that it could be absorbed and distributed in aqueous environments.
Result of Action
Its use in the polymer industry suggests that it may have effects on the structure and properties of polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-t-Butylphenyl)phenol. For instance, its solubility in basic water suggests that the pH of the environment could influence its action. Additionally, its use in various industrial applications suggests that it may be stable under a range of conditions.
Biological Activity
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-, commonly known as 4-tert-butyl-2-phenylphenol, is a compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of approximately 226.32 g/mol. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science.
- CAS Number : 19812-92-1
- Molecular Weight : 226.320 g/mol
- LogP : 4.77 (indicating high lipophilicity)
- InChI Key : NXIXRLZJEZGKGY-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- have been explored in various studies, highlighting its antioxidant, antibacterial, and potential anticancer properties.
Antioxidant Activity
Research indicates that compounds with phenolic structures often exhibit strong antioxidant properties. The antioxidant activity of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- can be attributed to its ability to scavenge free radicals and inhibit oxidative stress in biological systems.
| Assay Type | Methodology | Result (IC50) |
|---|---|---|
| DPPH Radical Scavenging | Spectrophotometric analysis | 33 ppm |
| Superoxide Dismutase (SOD) | Enzymatic inhibition assay | 8.13 ppm |
These results demonstrate the compound's efficacy in reducing oxidative stress markers in vitro.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several strains of bacteria. Notably, it has shown effectiveness against Staphylococcus aureus , a common pathogen responsible for various infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 1875 ppm | 3750 ppm |
The findings suggest that [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- possesses bactericidal properties at higher concentrations.
Anticancer Activity
In vitro studies have also examined the anticancer potential of this compound using various cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line.
| Cell Line | Concentration (ppm) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 800 | 85 |
| MCF-7 | 1600 | 30 |
At a concentration of 1600 ppm, the compound induced significant cytotoxicity and apoptosis in cancer cells after just three hours of treatment. Morphological changes consistent with apoptosis were observed, including cell shrinkage and formation of apoptotic bodies.
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities associated with [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-:
- Antioxidant Mechanisms : A study focused on the mechanism of action revealed that phenolic compounds can enhance endogenous antioxidant defenses by upregulating key enzymes involved in the detoxification of reactive oxygen species (ROS).
- Antibacterial Efficacy : Another research article reported that the compound's antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes within the cell.
- Anticancer Potential : A comprehensive review discussed the role of phenolic compounds in cancer therapy and suggested that [1,1'-Biphenyl]-4-ol could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis through multiple pathways.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is in the field of analytical chemistry, particularly in HPLC. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .
Polymer Chemistry
The compound has been explored for its potential use in polymer chemistry. Its structural characteristics make it a candidate for developing polymeric materials with specific thermal and mechanical properties. Research indicates that modifications of biphenyl compounds can lead to enhanced thermal stability and mechanical strength in polymer matrices.
Case Study 1: Separation Techniques
A study conducted on the separation of [1,1'-Biphenyl]-4-ol using Newcrom R1 HPLC columns demonstrated its effectiveness in isolating various components from complex mixtures. The results indicated that the method provided high resolution and efficiency in separating the compound from impurities .
Case Study 2: Environmental Monitoring
Research has also focused on the environmental implications of [1,1'-Biphenyl]-4-ol. Its presence in wastewater samples was monitored using advanced chromatographic techniques, highlighting its relevance in environmental chemistry and toxicology assessments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- with structurally related biphenyl and phenolic derivatives:
Key Structural and Functional Differences :
Substituent Type and Position :
- The target compound’s tert-butyl group at the 4'-position provides steric hindrance and electron-donating effects, distinguishing it from derivatives with isopropyl (e.g., CAS 22239-54-9) or nitro groups (e.g., CAS 3916-44-7), which alter electronic properties and reactivity .
- Butoxy (CAS 108177-64-6) introduces a longer alkyl chain, increasing hydrophobicity compared to tert-butyl .
Lipophilicity :
- The target compound’s logP of 4.77 is lower than BHT’s 5.1 , reflecting reduced lipophilicity due to fewer tert-butyl groups .
Applications :
- Unlike BHT (widely used in food and plastics), the target compound is primarily utilized in analytical separations and specialty polymers .
- Derivatives with multiple tert-butyl groups (e.g., CAS 2668-47-5) show enhanced antioxidant activity due to increased radical scavenging capacity .
Research Findings and Trends
- Antioxidant Efficiency: Bulky substituents (e.g., tert-butyl) improve radical stabilization, but excessive steric hindrance (e.g., 2,4,6-Tri-tert-butylphenol) may reduce accessibility to reactive sites .
- Analytical Utility : The target compound’s HPLC elution profile is distinct from butoxy or nitro derivatives, making it a reference standard in chromatographic methods .
- Emerging Applications: Nitro and isopropyl derivatives are being explored in photoresists and agrochemicals, highlighting the versatility of biphenyl phenolic scaffolds .
Preparation Methods
Catalytic Friedel-Crafts Alkylation
The foundational method for introducing tert-butyl groups to phenolic substrates involves acid-catalyzed Friedel-Crafts alkylation. In a patented process, phenol reacts with tert-butyl alcohol (TBA) using phosphorus pentoxide (P₂O₅) as a catalyst. The reaction occurs in an autoclave reactor at temperatures ranging from 80°C to 230°C over 6–8 hours, yielding a mixture of tert-butylphenol isomers. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Phenol:TBA molar ratio | 1:1 to 1:4 |
| Catalyst loading | 1–6 wt% (relative to phenol) |
| Selectivity for 4-TBP | 40–70% |
Post-reaction, the organic layer is separated via vacuum distillation, and products are analyzed by GC/MS (Agilent 7890B with HP-5 column). For example, a 6-hour reaction at 230°C yielded 32.34% 4-tert-butylphenol (4-TBP) alongside ortho- and di-substituted byproducts. While this method efficiently produces 4-TBP, extending it to biphenyl systems requires subsequent coupling steps.
Palladium-Catalyzed Cross-Coupling for Biphenyl Formation
Suzuki-Miyaura Coupling
The biphenyl backbone in [1,1'-biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is most effectively constructed via Suzuki-Miyaura coupling, a method validated in biphenyl syntheses. This two-step process involves:
-
Boronic Ester Formation : 4-Bromophenol is reacted with bis(pinacolato)diboron in the presence of Pd(dba)₂ and a ligand (e.g., SPhos) to form the arylboronic ester.
-
Cross-Coupling : The boronic ester reacts with 1-bromo-4-tert-butylbenzene under basic conditions (K₃PO₄) in dimethylacetamide (DMA) at 100°C.
Critical conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂ (0.02 mmol) |
| Ligand | SPhos (0.04 mmol) |
| Solvent | DMA |
| Reaction time | 20 hours |
Yields for analogous unsymmetrical biaryls in the literature exceed 70%, though the tert-butyl group’s steric bulk may reduce efficiency. Post-coupling, deprotection of the phenolic hydroxyl group (if protected as a methoxy ether) is achieved using BBr₃ in dichloromethane.
Ullmann Coupling for Direct Arylation
Copper-Mediated Coupling
Ullmann coupling offers a cost-effective alternative for biphenyl synthesis, albeit with lower yields compared to palladium catalysis. A typical procedure involves reacting 4-iodophenol with 1-bromo-4-tert-butylbenzene in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C.
| Parameter | Value |
|---|---|
| Catalyst | CuI |
| Ligand | 1,10-Phenanthroline |
| Base | K₂CO₃ |
| Temperature | 120°C |
Reported yields for similar substrates range from 50–65%, with longer reaction times (24–48 hours) required to mitigate steric hindrance from the tert-butyl group.
Thermal Decomposition of Cyclohexanol Precursors
Dehydrogenation Strategy
A patented method for 4,4'-biphenol synthesis involves dehydrogenation of 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol. Adapting this approach, 4-(4-tert-butylphenyl)-3-cyclohexene-1-ol is heated at 200°C with a Pd/C catalyst, yielding the target biphenyl after 12 hours:
This method achieves >80% conversion but requires high-purity precursors to minimize byproducts like p-phenylphenol.
Analytical Validation and Characterization
Structural Confirmation via NMR and GC/MS
Post-synthesis, products are validated using:
-
¹H NMR : Characteristic peaks for the tert-butyl group (δ 1.35 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm).
-
GC/MS : Fragmentation patterns confirm molecular ions at m/z 242 (M⁺) and key fragments at m/z 135 (C₆H₅O⁺) and 107 (C₇H₇⁺).
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 70–85 | High | Industrial |
| Ullmann Coupling | 50–65 | Low | Lab-scale |
| Thermal Dehydrogenation | 75–80 | Moderate | Pilot-scale |
The Suzuki-Miyaura method is preferred for high-purity applications, while Ullmann coupling suits cost-sensitive contexts. Thermal decomposition offers a one-pot route but demands stringent precursor synthesis.
Q & A
Q. What are the standard synthetic routes for [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-?
The compound is synthesized via Friedel-Crafts acylation using 4-tert-butylbiphenyl and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include controlling moisture to prevent catalyst deactivation and optimizing reaction time (18 hours) and temperature (room temperature). Industrial scale-up may involve continuous flow reactors and catalyst recovery systems to improve efficiency .
Q. How can the compound’s physicochemical properties be characterized?
Critical parameters include:
- Boiling point : 333.3°C at 760 mmHg
- Density : 1.044 g/cm³
- Refractive index : 1.572
- Flash point : 157.7°C These properties are determined using techniques like differential scanning calorimetry (DSC), gas chromatography (GC), and nuclear magnetic resonance (NMR) to verify purity and structural integrity .
Q. What structural features influence its reactivity in organic synthesis?
The tert-butyl group at the 4'-position introduces steric hindrance, reducing electrophilic substitution at the para position. The hydroxyl group on the biphenyl moiety enables hydrogen bonding, making it a candidate for coordination chemistry or as a precursor in cross-coupling reactions. Comparative studies with analogs (e.g., 1-phenylethanol) highlight the impact of substituents on solubility and reaction kinetics .
Advanced Research Questions
Q. What catalytic systems enhance reactions involving this compound?
Vanadyl complexes and phosphine ligands (e.g., bis(1,1-dimethylethyl)[2,4,6-tris(1-methylethyl)biphenyl]phosphine) have shown efficacy in oxidation and cross-coupling reactions. For example, vanadyl catalysts in acetone solvent under 1 atm oxygen enable selective oxidation at room temperature. Gold(I) complexes with biphenyl-derived ligands are also explored for asymmetric catalysis .
Q. How can environmental residues of this compound be analyzed?
Regulatory methods (e.g., EPA protocols) recommend HPLC-MS/MS to detect metabolites like 1,1'-biphenyl-4-ol and 4-oxysulfonic acid derivatives . Sample preparation involves solid-phase extraction (SPE) with C18 columns, followed by quantification against certified reference materials. Detection limits are typically in the ppb range for agricultural commodities .
Q. What challenges arise in scaling its synthesis for industrial applications?
Key challenges include:
- Catalyst recyclability : AlCl₃ is moisture-sensitive and difficult to recover.
- Byproduct management : Friedel-Crafts reactions generate HCl, requiring neutralization.
- Cost optimization : Transitioning from batch to continuous flow reactors improves yield but demands precise control of residence time and temperature gradients .
Future Research Directions
Biocatalytic synthesis : Explore enzymatic acylation or oxidation using engineered lipases or cytochrome P450 enzymes. Evidence from related compounds (e.g., 4-chloro-1-[4-cyclopentylphenyl]butanone) suggests potential for greener synthesis routes .
Structure-activity relationship (SAR) studies : Systematically modify the hydroxyl and tert-butyl groups to assess impacts on bioactivity. For example, replacing the hydroxyl group with a methoxy moiety could alter antibacterial efficacy .
Environmental impact assessment : Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests) and study biodegradation pathways using soil microbial consortia. Prioritize derivatives with lower bioaccumulation potential .
Data Contradictions and Validation
- Synthetic yields : Bench-scale methods report ~70% yields, but industrial protocols claim >90% after optimization. Validate claims via reproducibility studies using standardized catalysts and solvents .
- Metabolite identification : Discrepancies exist in EPA and JECFA databases regarding metabolite structures. Use high-resolution mass spectrometry (HRMS) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
